molecular formula C14H19BClFO4 B8248118 2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8248118
M. Wt: 316.56 g/mol
InChI Key: IDKWGYGCHMFJBP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronic ester group, which is known for its stability and utility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4-chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid with a suitable reagent to form the boronic ester. Common reagents include trimethyl borate or triisopropyl borate, and the reaction is often carried out under mild conditions to prevent decomposition of the boronic acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst. Other reactions include protodeboronation, where the boronic ester group is removed under specific conditions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl or vinyl halide.

  • Protodeboronation: Acidic conditions or hydrogenation at elevated temperatures.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

  • Protodeboronation: Corresponding phenol or substituted phenol.

Scientific Research Applications

This compound is widely used in organic synthesis for the construction of complex molecules. Its applications include:

  • Chemistry: It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

  • Biology: It is used in the development of bioactive compounds and probes for biological studies.

  • Medicine: It plays a role in the synthesis of drug candidates and intermediates for drug discovery.

  • Industry: It is employed in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action in cross-coupling reactions involves the transmetalation step, where the boronic ester transfers the organic group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the palladium catalyst and the organic halide.

Comparison with Similar Compounds

  • Pinacol Boronic Ester: Another common boronic ester used in Suzuki-Miyaura coupling.

  • Boronic Acid: The precursor to boronic esters, used in similar cross-coupling reactions.

Uniqueness: 2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the aromatic ring, which can influence the reactivity and selectivity in cross-coupling reactions.

Properties

IUPAC Name

2-[4-chloro-2-fluoro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClFO4/c1-13(2)14(3,4)21-15(20-13)9-6-7-10(16)12(11(9)17)19-8-18-5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKWGYGCHMFJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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